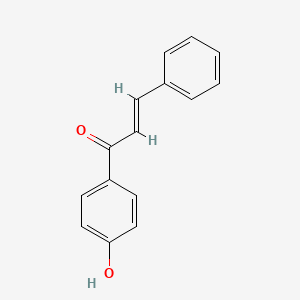
(3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid is an organic compound that features a thiophene ring substituted with a (3-methoxy-phenylamino) group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Substitution with (3-Methoxy-phenylamino) Group: The thiophene ring is then subjected to a nucleophilic aromatic substitution reaction with 3-methoxyaniline under basic conditions.
Introduction of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Paal-Knorr synthesis and the Friedel-Crafts acylation, as well as the development of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the (3-methoxy-phenylamino) moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiol or amine-substituted derivatives.
Aplicaciones Científicas De Investigación
(3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors or conductive polymers.
Biological Studies: It can serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.
Mecanismo De Acción
The mechanism of action of (3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The (3-methoxy-phenylamino) group can interact with active sites of enzymes, while the thiophene ring can enhance binding affinity through π-π interactions.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methoxy-phenylamino)-benzeneacetic acid: Similar structure but with a benzene ring instead of a thiophene ring.
(3-Methoxy-phenylamino)-furan-2-yl-acetic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
(3-Methoxy-phenylamino)-thiophen-2-yl-acetic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to benzene or furan analogs. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
2-(3-methoxyanilino)-2-thiophen-2-ylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-17-10-5-2-4-9(8-10)14-12(13(15)16)11-6-3-7-18-11/h2-8,12,14H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHKMMHCJKEMDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[3-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B7724772.png)









![[2-(4-Methoxyphenoxy)ethyl]ammonium chloride](/img/structure/B7724829.png)



